molecular formula C8H9N5 B15223783 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine

3-(2-Ethyl-2H-tetrazol-5-yl)pyridine

Cat. No.: B15223783
M. Wt: 175.19 g/mol
InChI Key: MWSGFKSFZPCLBD-UHFFFAOYSA-N
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Description

3-(2-Ethyl-2H-tetrazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a 2-ethyltetrazole moiety. Tetrazoles are five-membered aromatic rings containing four nitrogen atoms, known for their metabolic stability and role as bioisosteres for carboxylic acids in medicinal chemistry . This compound has garnered interest in pharmaceuticals, particularly in angiotensin II receptor blockers (ARBs) and kinase inhibitors, due to its ability to modulate receptor binding and enzymatic activity .

Properties

IUPAC Name

3-(2-ethyltetrazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-2-13-11-8(10-12-13)7-4-3-5-9-6-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSGFKSFZPCLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine typically involves the reaction of 2-ethyl-2H-tetrazole with a pyridine derivative. One common method is the Chan–Evans–Lam coupling reaction, where 2-ethyl-2H-tetrazole is treated with pyridin-3-ylboronic acid under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethyl-2H-tetrazol-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can target the pyridine ring or the tetrazole moiety, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or tetrazole moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitroso or nitro derivatives, while reduction of the pyridine ring can produce dihydropyridine derivatives.

Scientific Research Applications

3-(2-Ethyl-2H-tetrazol-5-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine involves its interaction with molecular targets in biological systems. The tetrazole moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s pharmacological effects, such as inhibition of specific enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, biological activities, and metabolic profiles of 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine with related compounds:

Compound Name Core Structure Key Substituents Biological Target/Activity Metabolic Pathways References
3-(2-Ethyl-2H-tetrazol-5-yl)pyridine Pyridine + 2-ethyltetrazole Ethyl (C₂H₅) at tetrazole 2-position Angiotensin receptors, kinase inhibition N-Deethylation, N-oxidation
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine Pyridine + phenyltetrazole Phenyl (C₆H₅) at tetrazole 5-position Coordination chemistry, MOF ligands Limited data; likely aromatic oxidation
5-(2-Ethyl-2H-tetrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine (Lu 25–109) Tetrahydropyridine + ethyltetrazole Methyl at N1, ethyltetrazole M1 muscarinic agonist N-Deethylation (major), N-oxidation
Candesartan cilexetil-related compound Biphenyl + ethyltetrazole Ethyltetrazole at biphenyl 2'-position Angiotensin II receptor antagonist Glucuronidation, hydroxylation
2-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine Pyridine + triazole-thioether Ethyl-triazole, thioether linkage Not reported; potential kinase target Sulfur oxidation, dealkylation

Key Comparisons

Tetrazole vs. Triazole Derivatives

  • Acidity and Solubility : Tetrazoles (pKa ~4.9) are more acidic than triazoles (pKa ~10.3), enhancing solubility in physiological conditions. The ethyl group in 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine reduces acidity slightly compared to unsubstituted tetrazoles, balancing solubility and lipophilicity .
  • Coordination Chemistry : Tetrazoles act as versatile ligands in metal-organic frameworks (MOFs). However, the ethyl group in 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine may sterically hinder metal coordination compared to smaller substituents (e.g., hydrogen or phenyl) .

Metabolic Stability

  • N-Deethylation : The ethyl group in 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine is a primary site of metabolism, as seen in Lu 25–109, where N-deethylation produces the major metabolite Lu 31–126 . This contrasts with phenyltetrazole derivatives, which undergo slower aromatic oxidation .
  • Impact on Half-Life : Ethyl-substituted tetrazoles exhibit shorter half-lives than bulkier substituents (e.g., cyclohexyl in candesartan analogs) due to easier enzymatic dealkylation .

Biological Activity

  • Receptor Binding : The ethyltetrazole-pyridine motif mimics carboxylic acid bioisosteres in ARBs (e.g., candesartan), but pyridine’s rigidity may shift selectivity toward kinase targets compared to biphenyl systems .
  • Enzyme Inhibition : Unlike 3-(Piperidin-4-ylmethoxy)pyridine derivatives (LSD1 inhibitors), the ethyltetrazole group lacks basic nitrogen for strong enzyme interactions, suggesting divergent therapeutic applications .

Synthetic Complexity

  • Multi-Step Synthesis : 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine requires regioselective alkylation of tetrazole precursors, similar to phenyltetrazole analogs. However, optimizing ethyl group introduction demands careful control to avoid isomerization .
  • Scalability : Ethyl-substituted tetrazoles are more scalable than triazole-thioether derivatives (e.g., ), which involve hazardous sulfur reagents .

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